![molecular formula C10H13F2N3O B1492429 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol CAS No. 2097990-47-9](/img/structure/B1492429.png)
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Vue d'ensemble
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol, also known as 1-DFPP, is a novel synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 1-DFPP has been studied for its ability to modulate a variety of biochemical and physiological processes, including the inhibition of a variety of enzymes and the activation of certain G-protein-coupled receptors. This compound has recently been investigated for its potential therapeutic applications in the treatment of conditions such as cancer, inflammation, and metabolic diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrimidine derivatives, including those with modifications such as difluoromethyl groups, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as key precursors in the synthesis of various medicinal and pharmaceutical products. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the versatility of pyrimidine cores in generating compounds with wide applicability in medicinal chemistry, highlighted by their use in hybrid catalysts for efficient synthesis processes (Parmar, Vala, & Patel, 2023).
Biological Activities and Potential Therapeutic Uses
Research has extensively explored the biological activities of pyrimidine derivatives, noting their potential in treating various diseases. For instance, pyrimidine derivatives exhibit significant anti-inflammatory effects, attributed to their action on various inflammatory mediators. This suggests a promising avenue for developing new anti-inflammatory agents based on pyrimidine structures (Rashid et al., 2021). Additionally, pyrimidine derivatives have shown potent anticancer activities, with numerous patents filed for compounds based on this scaffold, indicating their potential as future anticancer drugs (Kaur et al., 2014).
Optoelectronic Materials
The integration of pyrimidine derivatives into optoelectronic materials has also been a point of interest. Their inclusion in π-extended conjugated systems has been valued for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This underscores the versatility of pyrimidine and related structures in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)8-5-9(14-6-13-8)15-3-1-7(16)2-4-15/h5-7,10,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFWOJVWNSXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)
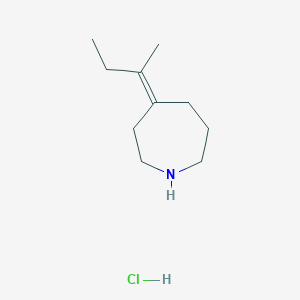
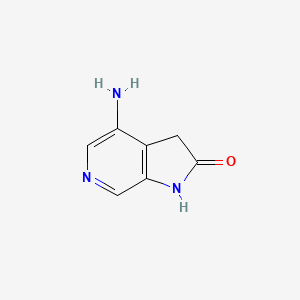
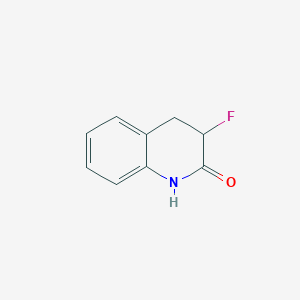
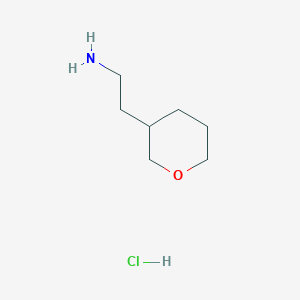
![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)
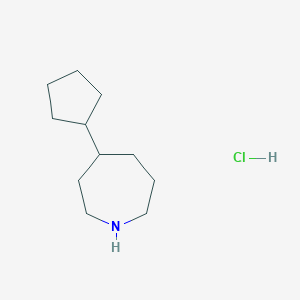
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)
![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)